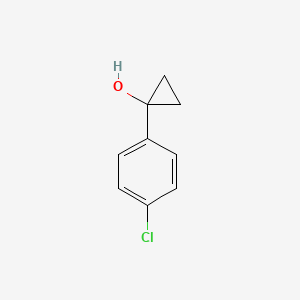

1-(4-Chlorophenyl)cyclopropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYGCJPZRPVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734443 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16031-54-2 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopropan-1-ol is a fascinating molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, combining a strained cyclopropyl ring with a substituted aromatic group, imparts distinct chemical properties that are of significant interest for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and predicted reactivity of this compound, offering a foundational resource for researchers exploring its applications.

Introduction: The Significance of the Aryl-Cyclopropanol Moiety

The incorporation of cyclopropane rings into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. The 1-arylcyclopropanol unit, in particular, serves as a compact and rigid scaffold that can present appended functional groups in a well-defined three-dimensional orientation. The presence of a 4-chlorophenyl group further modulates the electronic and lipophilic character of the molecule, making this compound an attractive starting point for the development of new chemical entities.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical Properties

| Property | Predicted/Known Value | Source |

| CAS Number | 16031-54-2 | [1] |

| Molecular Formula | C₉H₉ClO | [2] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.2-7.5 ppm as two doublets due to para-substitution. The protons of the cyclopropyl ring will appear as complex multiplets in the upfield region, generally between δ 0.5-1.5 ppm. A broad singlet corresponding to the hydroxyl proton (OH) would also be present, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the 4-chlorophenyl group, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. The quaternary carbon of the cyclopropyl ring attached to the hydroxyl group and the phenyl ring would be found around δ 60-70 ppm. The methylene carbons of the cyclopropyl ring will resonate at higher field, typically in the range of δ 10-25 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the aromatic region (around 1600 cm⁻¹ and 1490 cm⁻¹) will indicate the presence of the phenyl ring. A band around 1050-1100 cm⁻¹ due to the C-O stretching of the tertiary alcohol is also expected. The C-Cl stretching vibration will likely appear in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 due to the isotopic abundance of ³⁷Cl.[2] Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom.[3][4][5]

Synthesis of this compound

The synthesis of 1-arylcyclopropanols can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[6][7][8][9]

Reaction Scheme:

Caption: Kulinkovich reaction for the synthesis of this compound.

Experimental Protocol (General):

-

To a solution of methyl 4-chlorobenzoate in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, add titanium(IV) isopropoxide.

-

Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an anhydrous ether solvent and an inert atmosphere is critical as Grignard reagents are highly reactive towards water and oxygen.[10][11] The titanium(IV) isopropoxide acts as a catalyst to form a titanacyclopropane intermediate, which is the key reactive species in the cyclopropanation.[6]

Grignard Reaction with a Cyclopropyl Ketone Precursor

An alternative approach involves the Grignard reaction of a suitable organometallic reagent with a cyclopropyl ketone. In this case, the reaction of (4-chlorophenyl)magnesium bromide with cyclopropanone would yield the desired product.

Reaction Scheme:

Caption: Grignard reaction for the synthesis of this compound.

Experimental Protocol (General):

-

Prepare the Grignard reagent, (4-chlorophenyl)magnesium bromide, by reacting 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous diethyl ether.[12]

-

In a separate flask, dissolve cyclopropanone in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.

-

Slowly add the prepared Grignard reagent to the solution of cyclopropanone.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography.

Trustworthiness and Self-Validation: The progress of the Grignard reagent formation can be monitored by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The successful synthesis of the final product can be confirmed by comparing its spectroscopic data with the predicted values.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the strained cyclopropane ring and the tertiary alcohol functionality.

Acid-Catalyzed Ring-Opening Reactions

Cyclopropanols are known to undergo facile ring-opening reactions under acidic conditions, driven by the release of ring strain.[13] This reactivity provides a pathway to various functionalized propiophenone derivatives.

Reaction Scheme:

Caption: Acid-catalyzed rearrangement of this compound.

Mechanistic Insight: Protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation adjacent to the cyclopropane ring. Subsequent rearrangement and ring-opening lead to the formation of a more stable carbocation, which upon deprotonation yields the corresponding ketone. This is analogous to the Pinacol rearrangement.[14][15][16]

Oxidation

The tertiary alcohol functionality of this compound is resistant to oxidation under standard conditions. However, under forcing conditions, oxidative cleavage of the cyclopropane ring may occur.

Substitution Reactions

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. However, these reactions may be complicated by competing ring-opening pathways.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable intermediate in several areas of chemical research:

-

Medicinal Chemistry: As a rigid scaffold, it can be used to synthesize conformationally constrained analogs of biologically active molecules, potentially leading to improved selectivity and potency. The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents.

-

Agrochemicals: The related compound, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, is a key intermediate in the synthesis of the fungicide cyproconazole, highlighting the potential of similar structures in the development of new agrochemicals.[17]

-

Materials Science: The rigid structure of the cyclopropane ring can be exploited in the design of novel organic materials with specific electronic or photophysical properties.

Conclusion

This compound is a molecule with significant synthetic potential. This guide has provided a comprehensive overview of its core chemical properties, plausible synthetic routes, and expected reactivity. While further experimental validation of its properties is warranted, the information presented here, grounded in established chemical principles and data from analogous structures, offers a solid foundation for researchers to explore the full potential of this intriguing building block in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Kulinkovich reaction. Retrieved from [Link]

- Ma, S., & Lu, X. (2017). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Accounts of chemical research, 50(5), 1146–1157.

-

ChemEurope.com. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(4-chlorophenyl)propan-1-ol | CAS#:13856-85-4. Retrieved from [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

- Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 465-474.

-

Western Washington University. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl). Western CEDAR. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9ClO). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

Pearson+. (n.d.). Draw the mechanism for the acid-catalyzed pinacol rearrangement o.... Study Prep. Retrieved from [Link]

-

YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the oxidation of 1‐(4‐chlorophenyl) pyrazolidine‐3‐one by.... Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

ACS Publications. (2003). The Chemistry of Cyclopropanols. Chemical Reviews. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Emory University. (2023, April 3). Cu- and Pd-Catalyzed a-Hydroxycyclopropanol Ring Opening Reactions: Electrophilic Trappings to 3-Furanones, and Carbonylation to 4-Ketovalerolactones. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Cationic Rearrangements. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich_reaction [chemeurope.com]

- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Kulinkovich Reaction [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cedar.wwu.edu [cedar.wwu.edu]

- 13. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Draw the mechanism for the acid-catalyzed pinacol rearrangement o... | Study Prep in Pearson+ [pearson.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

Introduction: The Strategic Value of the Aryl-Cyclopropanol Motif

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol (CAS No. 16031-54-2)

This compound is a synthetically valuable tertiary alcohol belonging to the aryl-cyclopropanol class of molecules. Its structure, which incorporates a strained three-membered carbocycle directly attached to a benzylic, chlorine-substituted carbon, makes it a versatile intermediate in organic synthesis. The cyclopropyl group is a well-regarded "bioisostere" for phenyl rings and other functionalities in medicinal chemistry, often imparting favorable metabolic stability, conformational rigidity, and unique binding properties. This guide provides a comprehensive overview of the synthesis, properties, and handling of this key building block, with a focus on the underlying chemical principles that govern its preparation and reactivity.

Molecular Identity and Physicochemical Properties

The fundamental properties of a compound are critical for planning its use in synthesis, including solvent selection, purification strategies, and storage conditions. Below is a summary of the key computed and experimental properties for this compound and its closely related ketone precursor.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Data

| Property | This compound | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (Related Ketone) | Data Source |

| CAS Number | 16031-54-2 | 123989-29-7 | BLD Pharm[1], PubChem[2] |

| Molecular Formula | C₉H₉ClO | C₁₂H₁₃ClO | PubChemLite[3], PubChem[2] |

| Molecular Weight | 168.62 g/mol | 208.68 g/mol | PubChemLite[3], PubChem[2] |

| Monoisotopic Mass | 168.0342 Da | 208.0655 Da | PubChemLite[3], PubChem[2] |

| XLogP3 (Predicted) | 2.0 | 3.9 | PubChemLite[3], PubChem[2] |

| Hydrogen Bond Donors | 1 | 0 | PubChemLite[3], PubChem[2] |

| Hydrogen Bond Acceptors | 1 | 1 | PubChemLite[3], PubChem[2] |

Core Synthesis: The Kulinkovich Hydroxycyclopropanation

The most direct and efficient method for synthesizing 1-substituted cyclopropanols, including the target compound, is the Kulinkovich reaction.[4][5] This organotitanium-mediated transformation constructs the cyclopropane ring and introduces the hydroxyl group in a single, elegant step from a readily available carboxylic ester.

Mechanistic Rationale

The reaction's success hinges on the in situ generation of a highly reactive titanacyclopropane intermediate. This is not a trivial Grignard addition; it is a sophisticated catalytic cycle.

-

Catalyst Activation: Two equivalents of a Grignard reagent with β-hydrogens (typically Ethylmagnesium bromide, EtMgBr) react with a titanium(IV) alkoxide, like Ti(OiPr)₄. This transmetalation forms an unstable dialkyltitanium species.[5][6]

-

Titanacyclopropane Formation: The dialkyltitanium intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane) and forming the key titanacyclopropane. This species behaves as a 1,2-dicarbanion equivalent.[4][7]

-

Reaction with Ester: The titanacyclopropane adds to the ester's carbonyl group. The initial adduct, an oxatitanacyclopentane, rearranges to form a β-titanio ketone.[5]

-

Intramolecular Cyclization: This ketone intermediate immediately undergoes a second, intramolecular nucleophilic attack by the titanium-bound carbon, closing the three-membered ring to yield the titanium alkoxide of the cyclopropanol product.[8]

-

Product Release: Hydrolytic workup protonates the alkoxide, liberating the final this compound product.

Diagram 2: The Kulinkovich Reaction Catalytic Cycle

Caption: Mechanistic workflow of the Kulinkovich reaction for aryl-cyclopropanol synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the Kulinkovich reaction.[8] Causality: The entire procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) because Grignard reagents and the organotitanium intermediates are extremely sensitive to moisture and oxygen.

Materials:

-

Methyl 4-chlorobenzoate

-

Titanium(IV) isopropoxide [Ti(OiPr)₄]

-

Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add methyl 4-chlorobenzoate (1.0 eq) and anhydrous THF (approx. 0.2 M concentration relative to the ester).

-

Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) to the solution via syringe and stir for 15 minutes at room temperature.

-

Grignard Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the ethylmagnesium bromide solution (2.2 eq) dropwise over 30-45 minutes. Expertise Note: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of unwanted side products. The solution will typically change color and may become heterogeneous.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Note: This step hydrolyzes excess Grignard reagent and breaks down the titanium complexes into filterable solids. Vigorous gas evolution (ethane) may occur.

-

Workup and Extraction: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting suspension through a pad of Celite® to remove the titanium salts, washing the filter cake thoroughly with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash sequentially with saturated aq. NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Alternative Synthetic Approach: Grignard Addition

An alternative, though less direct, route involves the addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to 4'-chloroacetophenone. However, this yields a different product, 1-(4-chlorophenyl)-1-cyclopropylethan-1-ol. To obtain the target compound via a Grignard pathway, one would need to perform a Grignard reaction with 4-chlorobenzaldehyde and a cyclopropyl Grignard reagent, followed by oxidation to the ketone and then a subsequent reduction or addition, which is a multi-step and less efficient process compared to the Kulinkovich reaction. The reaction of an aryl Grignard with a cyclopropyl ketone is also a viable strategy for related structures.[9]

Spectroscopic Characterization Profile (Predicted)

No publicly available spectra for CAS 16031-54-2 were identified. The following data are predicted based on the known spectral properties of the constituent functional groups and analysis of similar structures.[10][11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR (CDCl₃) | Aromatic Protons (AA'BB' system) | δ 7.2-7.4 ppm (2H, d) & δ 7.1-7.3 ppm (2H, d) | Two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine will be slightly different from those ortho to the cyclopropanol group. |

| Hydroxyl Proton | δ 1.5-3.0 ppm (1H, s, broad) | A broad singlet, exchangeable with D₂O. Its position is highly dependent on concentration and temperature. | |

| Cyclopropyl Protons | δ 0.5-1.2 ppm (4H, m) | The four protons on the cyclopropane ring will appear as complex, overlapping multiplets in the highly shielded upfield region. | |

| ¹³C NMR (CDCl₃) | Aromatic C-Cl | δ 132-135 ppm | Quaternary carbon bearing the chlorine atom. |

| Aromatic C-H | δ 127-130 ppm | Aromatic methine carbons. | |

| Aromatic C-ipso | δ 140-145 ppm | Quaternary aromatic carbon attached to the cyclopropanol group. | |

| Quaternary C-OH | δ 65-75 ppm | The carbon atom bearing both the hydroxyl group and the aromatic ring. | |

| Cyclopropyl CH₂ | δ 10-20 ppm | The two methylene carbons of the cyclopropane ring. | |

| FT-IR (thin film) | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic broad absorption for a hydrogen-bonded alcohol. |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Sharp peaks just above 3000 cm⁻¹. | |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | C-H stretches from the cyclopropyl group. | |

| C=C Stretch (Aromatic) | 1490-1600 cm⁻¹ | Absorptions from the benzene ring. | |

| C-O Stretch | 1050-1150 cm⁻¹ | Strong absorption for the tertiary alcohol C-O bond. | |

| C-Cl Stretch | 1010-1090 cm⁻¹ | Absorption for the aryl-chloride bond. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 168/170 | A characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl. |

| Key Fragments | m/z 139/141 ([M-C₂H₅]⁺), m/z 111/113 ([C₆H₄Cl]⁺) | Fragmentation would likely involve loss of ethylene from the cyclopropyl ring or cleavage to give the chlorophenyl cation. |

Safety and Handling

-

Hazard Classification (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled (based on analogs like (1S)-1-(4-chlorophenyl)ethan-1-ol).[15]

-

Skin/Eye Irritation: Expected to cause skin and serious eye irritation.

-

Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

-

Conclusion

This compound stands as a potent synthetic intermediate, made readily accessible through the robust and mechanistically elegant Kulinkovich reaction. Its unique combination of an aryl chloride and a tertiary cyclopropanol offers multiple avenues for further chemical modification. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for researchers aiming to leverage this valuable building block in the development of novel small molecules for pharmaceutical and materials science applications.

References

-

Organic Chemistry Portal. Kulinkovich Reaction . [Link]

-

Wikipedia. Kulinkovich reaction . [Link]

-

Grokipedia. Kulinkovich reaction . [Link]

-

PrepChem.com. Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol . [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation . [Link]

-

NROChemistry. Kulinkovich Reaction: Mechanism & Examples . [Link]

-

PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol . [Link]

- Google Patents. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.

-

The Royal Society of Chemistry. Electronic supplementary information . [Link]

-

ResearchGate. Attempted use of Grignard reagent for the tandem reaction . [Link]

-

Capot Chemical Co., Ltd. MSDS of 1-(4-Chlorophenyl)-2-Cyclopropylpropanon-1 . [Link]

-

ChemBK. (S)-1-(4-chlorophenyl)propan-1-ol . [Link]

-

PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one . [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes . [Link]

-

PubChem. 1-(4-Chlorophenyl)butan-1-ol . [Link]

-

Sciencemadness Discussion Board. Cyclopropyl grignard . [Link]

-

Airgas. SAFETY DATA SHEET . [Link]

-

Chemsrc. 1-(4-chlorophenyl)propan-1-ol . [Link]

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)

-

NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)- . [Link]

-

Chemsrc. 1-(4-chlorophenyl)cyclopropane-1-carbaldehyde . [Link]

-

PubChem. 1-(4-Chlorophenyl)cyclohexanol . [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents . [Link]

-

PubChemLite. This compound (C9H9ClO) . [Link]

-

NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)- . [Link]

-

PubChem. 1-(4-Chlorophenyl)-1-cyclopropylbutan-2-ol . [Link]

-

NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)- . [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)- . [Link]

-

SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol . [Link]

-

NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid . [Link]

-

PubChemLite. 1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol . [Link]

-

SpectraBase. 1-(4-Chlorophenyl)cyclohept-4-en-1-ol . [Link]

-

PubChem. (1S)-1-(4-chlorophenyl)ethan-1-ol . [Link]

-

PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one . [Link]

Sources

- 1. 16031-54-2|1-(4-Chlorophenyl)cyclopropanol|BLD Pharm [bldpharm.com]

- 2. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C12H13ClO | CID 13488619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 1-(4-Chlorophenyl)butan-1-ol | C10H13ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR [m.chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. capotchem.cn [capotchem.cn]

- 15. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol: Synthesis, Characterization, and Medicinal Chemistry Implications

Abstract

This technical guide provides a comprehensive examination of 1-(4-Chlorophenyl)cyclopropan-1-ol, a molecule of significant interest in synthetic and medicinal chemistry. We delve into its core molecular architecture, elucidating the unique contributions of the strained cyclopropyl ring and the electronically significant 4-chlorophenyl moiety. The guide offers a detailed exposition of its primary synthesis route, the titanium-mediated Kulinkovich reaction, including a thorough mechanistic breakdown and a field-tested experimental protocol. Furthermore, we present a complete guide to the analytical characterization of the molecule using modern spectroscopic techniques (NMR, IR, and MS), establishing a validated framework for structural confirmation. Finally, we situate this compound within the broader context of drug discovery, exploring how its constituent fragments are leveraged to enhance pharmacokinetic and pharmacodynamic properties in advanced therapeutic agents.

Introduction: The Architectural Significance of this compound

The confluence of a strained three-membered carbocycle and an aryl halide within a single, compact molecular scaffold makes this compound a compelling subject for researchers in drug development. The cyclopropane ring is far more than a simple cycloalkane; its unique orbital hybridization imparts properties akin to a carbon-carbon double bond, including enhanced π-character.[1] This feature allows it to serve as a versatile bioisostere for phenyl groups or double bonds, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects.[1][2]

The 4-chlorophenyl group is a ubiquitous structural motif in pharmaceuticals. The chloro-substituent significantly modulates the electronic properties and lipophilicity of the phenyl ring, influencing receptor binding interactions and metabolic pathways, particularly cytochrome P450-mediated oxidation. The tertiary alcohol adds a crucial point for hydrogen bonding, further defining its potential interactions with biological targets. Understanding the synthesis and detailed molecular structure of this compound is therefore fundamental to harnessing its potential as a building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a central quaternary carbon atom bonded to a hydroxyl group, a 4-chlorophenyl ring, and two methylene groups that form the cyclopropane ring. The carbon atom bearing the hydroxyl and phenyl groups is a stereocenter, meaning the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.

The inherent ring strain of the cyclopropane moiety and the electronic influence of the chloro-substituent dictate the molecule's reactivity and physical properties. A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [3] |

| Molecular Weight | 168.62 g/mol | [3] |

| Monoisotopic Mass | 168.0342 Da | [3] |

| XLogP3 (Predicted) | 2.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

Synthesis and Mechanistic Insights: The Kulinkovich Reaction

The preparation of 1-substituted cyclopropanols is efficiently achieved via the Kulinkovich reaction.[5][6] This organometallic transformation is the preferred method for synthesizing structures like this compound from readily available carboxylic esters.

Rationale and Mechanism

The Kulinkovich reaction utilizes a titanium(IV) alkoxide, typically Ti(Oi-Pr)₄, as a catalyst to mediate the reaction between a Grignard reagent (with β-hydrogens, e.g., Ethylmagnesium bromide) and an ester.[7][8] The choice of this methodology is rooted in its high efficiency and functional group tolerance for producing the target cyclopropanol scaffold.

The reaction proceeds through a fascinating catalytic cycle initiated by the formation of a key intermediate: a titanacyclopropane.[7][9]

-

Catalyst Activation: Two equivalents of the Grignard reagent react with the Ti(IV) catalyst to form an unstable dialkyltitanium species.

-

Titanacyclopropane Formation: This species undergoes rapid β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane.[8]

-

Reaction with Ester: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, adds across the carbonyl group of the ester (e.g., methyl 4-chlorobenzoate).[9]

-

Ring Closure & Catalyst Regeneration: This addition forms a transient oxatitanacyclopentane, which rearranges to yield the magnesium cyclopropoxide product and regenerate a diethyltitanium intermediate, allowing the cycle to continue.[7][9]

-

Workup: A final aqueous acidic workup protonates the cyclopropoxide to yield the desired this compound.[7]

Visualization of the Kulinkovich Catalytic Cycle

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Cyclopropanol synthesis [organic-chemistry.org]

- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Kulinkovich Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 1-(4-chlorophenyl)cyclopropan-1-ol, a valuable chemical intermediate. The primary focus is a detailed exploration of the Kulinkovich reaction, a robust and efficient titanium-mediated cyclopropanation method. We will dissect the reaction mechanism, justify the selection of reagents and conditions, and provide a detailed, field-proven experimental protocol. Furthermore, alternative synthetic strategies are briefly discussed to offer a broader context for researchers. This document is intended for an audience of chemists, researchers, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Cyclopropanol motifs are highly strained, three-membered rings that serve as versatile building blocks in organic synthesis. Their unique reactivity, stemming from significant ring strain, allows for a variety of ring-opening reactions, making them powerful intermediates for constructing more complex molecular architectures. This compound is a representative of the 1-arylcyclopropanol class, a scaffold of interest in medicinal chemistry and materials science. The efficient and controlled synthesis of this compound is therefore a topic of significant practical importance.

This guide will focus primarily on the Kulinkovich Reaction , which stands as a premier method for the synthesis of cyclopropanols from readily available carboxylic esters.[1][2] We will delve into the mechanistic intricacies of this transformation to provide a foundational understanding of the causality behind the experimental design.

Part 1: The Kulinkovich Reaction: A Primary Synthetic Pathway

The Kulinkovich reaction, first reported in 1989, is a powerful organometallic transformation that converts carboxylic esters into cyclopropanol derivatives.[3][4] The reaction utilizes a Grignard reagent bearing a β-hydrogen, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[2][3]

Reaction Principle and Mechanism

The overall transformation for the synthesis of this compound involves the reaction of a 4-chlorobenzoic acid ester with ethylmagnesium bromide and a catalytic amount of Ti(Oi-Pr)₄.

The accepted mechanism is a catalytic cycle initiated by the in situ formation of a highly reactive titanacyclopropane intermediate.[1][2][3]

Step-by-Step Mechanism:

-

Transmetalation: Two equivalents of the Grignard reagent (EtMgBr) react with the titanium(IV) isopropoxide catalyst. This ligand exchange process forms a thermally unstable diethyltitanium(IV) species.[1]

-

β-Hydride Elimination: The diethyltitanium intermediate rapidly undergoes β-hydride elimination. This concerted process releases a molecule of ethane and forms the key titanacyclopropane intermediate.[1][3] This species is the cornerstone of the reaction's synthetic utility, acting as a 1,2-dicarbanion synthon.[2]

-

Reaction with Ester: The titanacyclopropane coordinates to and reacts with the carbonyl group of the ester (methyl 4-chlorobenzoate). This occurs in a two-fold alkylation sequence.[2][4]

-

An initial nucleophilic addition to the carbonyl group forms a five-membered oxatitanacyclopentane intermediate.

-

This intermediate collapses, eliminating the methoxy group to form a β-titanio ketone.

-

A final, intramolecular nucleophilic attack by the titanium-bound carbon onto the ketone carbonyl closes the three-membered ring, yielding a titanium cyclopropoxide.

-

-

Catalyst Regeneration: A further equivalent of the Grignard reagent displaces the product from the titanium center, regenerating the dialkyltitanium species to re-enter the catalytic cycle and furnishing the final product as its magnesium alkoxide salt.[5]

-

Workup: A final aqueous acidic workup protonates the alkoxide to yield the desired this compound.[1]

Expertise & Causality: Why These Conditions?

A robust experimental design is predicated on understanding the function and limitations of each component.

-

Choice of Substrate (Methyl 4-Chlorobenzoate): Aromatic esters are excellent substrates for the Kulinkovich reaction. Non-enolizable esters are preferred to prevent side reactions like deprotonation by the highly basic Grignard reagent and organotitanium intermediates. The methyl ester is chosen for its reactivity and ease of removal of the methanol byproduct during workup.

-

Choice of Grignard Reagent (Ethylmagnesium Bromide): The selection of EtMgBr is critical. The presence of β-hydrogens is a prerequisite for the β-hydride elimination step that generates the titanacyclopropane.[4] Using EtMgBr results in the formation of the parent, unsubstituted titanacyclopropane, which is necessary to form the target molecule without additional alkyl groups on the cyclopropane ring.[6]

-

Choice of Catalyst (Titanium(IV) Isopropoxide): Ti(Oi-Pr)₄ is the most common and cost-effective catalyst. Its alkoxide ligands are readily exchanged with the alkyl groups from the Grignard reagent to initiate the catalytic cycle. While other titanium sources like ClTi(Oi-Pr)₃ can be used, Ti(Oi-Pr)₄ is standard for this transformation.[4]

-

Stoichiometry: While the titanium species is catalytic, an excess of the Grignard reagent (typically >2 equivalents relative to the ester) is required. Two equivalents are formally consumed in the formation of the cyclopropane ring (one for the titanacyclopropane, one to regenerate the catalyst), and additional amounts may be consumed by side reactions or trace amounts of water, ensuring the reaction goes to completion.[3]

-

Solvent (Anhydrous Diethyl Ether or THF): The reaction must be conducted under strictly anhydrous and inert conditions. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal as they are unreactive towards the organometallic species and effectively solvate the Grignard reagent and titanium complexes.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and anhydrous solvents.

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Role |

|---|---|---|---|---|---|

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 1.71 g | 10.0 | Substrate |

| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | 0.57 g (0.59 mL) | 2.0 | Catalyst |

| Ethylmagnesium bromide | C₂H₅BrMg | 133.27 | 10.0 mL (3.0 M in Et₂O) | 30.0 | Reagent |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | Solvent |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | Quenching Agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Procedure:

-

Reaction Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add methyl 4-chlorobenzoate (1.71 g, 10.0 mmol).

-

Solvent and Catalyst Addition: Add anhydrous diethyl ether (40 mL) via syringe to dissolve the ester. With stirring, add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) via syringe. The solution may turn yellow.

-

Grignard Reagent Addition: Add the solution of ethylmagnesium bromide (10.0 mL of 3.0 M solution in Et₂O, 30.0 mmol) dropwise via syringe pump over 30 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed. The solution will typically turn dark brown or black.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Cool the flask in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). Vigorous gas evolution (ethane) will occur.

-

Extraction: Dilute the mixture with ethyl acetate (50 mL) and stir for 15 minutes until the inorganic salts precipitate. Filter the mixture through a pad of Celite®, washing the filter cake with additional ethyl acetate (2 x 25 mL). Transfer the filtrate to a separatory funnel, wash with brine (30 mL), separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid or oil.[1]

Part 2: Alternative Synthetic Approaches

While the Kulinkovich reaction is highly effective, it is valuable for a research scientist to be aware of alternative conceptual pathways.

-

Grignard Addition to Cyclopropanone: A classic organometallic approach would involve the addition of 4-chlorophenylmagnesium bromide to cyclopropanone. However, cyclopropanone itself is highly unstable and prone to polymerization.[7] This reaction would necessitate the use of a more stable cyclopropanone equivalent, such as a hemiketal or hemiaminal, followed by hydrolysis, adding complexity to the synthesis. The instability of the geminal diol hydrate of cyclopropanone is less pronounced than the ketone due to the relief of angle strain (sp³ vs sp² carbon), but handling remains a challenge.[8]

-

Simmons-Smith Cyclopropanation: This reaction is a cornerstone of cyclopropane synthesis, typically involving the reaction of an alkene with an organozinc carbenoid (e.g., from CH₂I₂ and a Zn-Cu couple).[9][10][11] To synthesize the target molecule, one would need to cyclopropanate a precursor like 1-(4-chlorophenyl)vinyl alcohol. This enol is the transient tautomer of 4'-chloroacetophenone and is not isolable, making a direct cyclopropanation unfeasible. A silyl enol ether derivative could be used, but this adds steps of formation and subsequent deprotection.

Part 3: Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

Table 2: Expected Analytical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system, ~7.2-7.4 ppm), Hydroxyl proton (broad singlet), Cyclopropyl protons (multiplets, ~0.8-1.2 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~128-140 ppm), Quaternary cyclopropyl carbon bearing OH (~60-70 ppm), CH₂ cyclopropyl carbons (~10-20 ppm) |

| IR (cm⁻¹) | Broad O-H stretch (~3200-3600), C-Cl stretch (~1090), Aromatic C-H and C=C bands |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 168/170 (isotope pattern for Cl) |

Note: Exact chemical shifts (ppm) are predictive and should be confirmed experimentally.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the titanium-mediated Kulinkovich reaction. This method leverages the in situ generation of a reactive titanacyclopropane intermediate from common and inexpensive starting materials like methyl 4-chlorobenzoate and ethylmagnesium bromide. The detailed mechanistic understanding of this catalytic cycle allows for rational control over the reaction, making it a trustworthy and authoritative protocol for accessing this and other 1-substituted cyclopropanols. While alternative routes exist conceptually, they often present significant challenges related to substrate stability or require additional synthetic steps, reinforcing the superiority of the Kulinkovich methodology for this specific target.

References

- Grokipedia. (n.d.). Kulinkovich reaction.

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Chemistry Shorts. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

Kulinkovich, O. G. (2000). Titanacyclopropanes as versatile intermediates for carbon–carbon bond formation in reactions with unsaturated compounds. Pure and Applied Chemistry, 72(9), 1715-1720. Retrieved from [Link]

-

Hoyt, S. B., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 10(9), 947-953. Retrieved from [Link]

-

Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 15(11), 1394. Retrieved from [Link]

-

Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234. Retrieved from [Link]

-

Kulinkovich, O. G. (2004). Titanacyclopropanes as Versatile Intermediates for Carbon—Carbon Bond Formation in Reactions with Unsaturated Compounds. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanone. Retrieved from [Link]

-

DePuy, C. H. (1968). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(2), 33-41. Retrieved from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Quora. (2016). Is cyclopropane-1,1-diol stable? Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why is cyclopropane-1,1-diol stable? Retrieved from [Link]

Sources

- 1. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Cyclopropanone - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 11. Simmons-Smith Reaction [organic-chemistry.org]

Spectroscopic Blueprint of 1-(4-Chlorophenyl)cyclopropan-1-ol: An In-Depth Technical Guide

Introduction: The Significance of the Aryl-Cyclopropyl Carbinol Motif

In the landscape of modern drug discovery and materials science, the 1-aryl-cyclopropan-1-ol scaffold represents a structurally significant motif. The inherent three-dimensionality and conformational rigidity of the cyclopropane ring, coupled with the electronic properties of the aryl substituent, make these compounds valuable building blocks. 1-(4-Chlorophenyl)cyclopropan-1-ol, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, where the chlorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. We will delve into the theoretical underpinnings, predictive analysis based on analogous structures, and standardized protocols for data acquisition, offering researchers a robust framework for the characterization of this and related compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a tertiary alcohol, a feature that profoundly influences its spectroscopic behavior, particularly in mass spectrometry and infrared spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, hydroxyl, and cyclopropyl protons. The strained nature of the cyclopropane ring results in a unique magnetic environment, causing its proton signals to appear at unusually high field (upfield).[2]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-2, H-6) | 7.35 - 7.45 | Doublet (d) | 2H | Protons ortho to the C1-substituent, deshielded. |

| Aromatic (H-3, H-5) | 7.25 - 7.35 | Doublet (d) | 2H | Protons meta to the C1-substituent. |

| Hydroxyl (-OH) | 1.5 - 2.5 | Singlet (s, broad) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| Cyclopropyl (CH₂) | 0.8 - 1.2 | Multiplet (m) | 4H | Diastereotopic protons of the two CH₂ groups, exhibiting complex spin-spin coupling. |

Causality Behind Predictions: The aromatic protons are split into two distinct doublets due to the symmetry of the para-substituted ring. Protons closer to the electron-withdrawing chlorine atom and the cyclopropyl carbinol group are expected to be slightly more deshielded. The cyclopropyl protons are highly shielded due to the ring's electronic structure, leading to their characteristic upfield chemical shifts.[2] Their signals will appear as complex multiplets due to both geminal and cis/trans vicinal coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are anticipated.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Quaternary Aromatic (C-1') | 145 - 148 | Carbon attached to the cyclopropanol moiety. |

| Aromatic (C-4') | 132 - 135 | Carbon bearing the chlorine atom. |

| Aromatic (C-2', C-6') | 128 - 130 | Symmetrically equivalent carbons ortho to the C1'-substituent. |

| Aromatic (C-3', C-5') | 127 - 129 | Symmetrically equivalent carbons meta to the C1'-substituent. |

| Quaternary Cyclopropyl (C-1) | 55 - 60 | Carbinol carbon, attached to the hydroxyl group and the phenyl ring. |

| Cyclopropyl (C-2, C-3) | 12 - 18 | Methylene carbons of the cyclopropane ring, shielded. |

Causality Behind Predictions: The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. The carbinol carbon (C-1) is significantly deshielded by the attached oxygen and phenyl group. The cyclopropyl methylene carbons (C-2, C-3) are highly shielded, a characteristic feature of cyclopropane rings.[3]

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

To confirm the hydroxyl peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For this compound, the key absorptions will be from the O-H, C-H (aromatic and cyclopropyl), C=C (aromatic), and C-Cl bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of a hydrogen-bonded alcohol. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typically observed just above 3000 cm⁻¹. |

| C-H Stretch (Cyclopropyl) | 3050 - 3150 | Medium | The C-H bonds in cyclopropanes are slightly higher in frequency than typical alkanes.[6][7] |

| C=C Stretch (Aromatic) | 1475 - 1600 | Medium-Weak | Aromatic ring vibrations often appear as a pair of bands. |

| C-O Stretch | 1050 - 1150 | Strong | Characteristic of a tertiary alcohol. |

| C-Cl Stretch | 1000 - 1100 | Strong | The position can be influenced by the aromatic system.[8] |

| Cyclopropane Ring Deformation | ~1020 | Medium | A characteristic absorption for the cyclopropyl ring itself.[7][9] |

Causality Behind Predictions: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. The C-H stretching frequencies of the cyclopropane ring are higher than those of typical alkanes due to the increased s-character of the C-H bonds. The C-Cl stretch appears in the fingerprint region and is a reliable indicator of the chloro-substituent.[10]

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a small drop between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.[11]

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₉ClO. The calculated monoisotopic mass is approximately 168.03 g/mol .

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M⁺) at m/z 168 and another for the ³⁷Cl isotope (M+2) at m/z 170, with a characteristic intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways:

-

Loss of Water (M-18): As a tertiary alcohol, a prominent peak resulting from the dehydration of the molecular ion is expected at m/z 150 (for ³⁵Cl).[11][12]

-

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would lead to the formation of a stable benzylic cation. The loss of a cyclopropyl radical (•C₃H₅) would result in a fragment at m/z 127 (for ³⁵Cl).

-

Benzylic Fragments: Further fragmentation of the chlorophenyl-containing ions can lead to characteristic aromatic fragments, such as the chlorotropylium ion.[13][14]

-

| m/z (for ³⁵Cl) | Predicted Fragment | Fragmentation Pathway |

| 168 / 170 | [C₉H₉ClO]⁺ | Molecular Ion (M⁺ / M⁺+2) |

| 150 / 152 | [C₉H₇Cl]⁺ | M⁺ - H₂O (Dehydration) |

| 127 / 129 | [C₇H₆ClO]⁺ | M⁺ - •C₃H₅ (Loss of cyclopropyl radical) |

Experimental Protocol for MS Analysis

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Electron Ionization (EI) is a common technique for GC-MS that induces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically preserves the molecular ion.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak for molecular weight and isotopic pattern confirmation. Correlate the major fragment ions with logical bond cleavages to support the proposed structure.

Visualizations: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: A generalized workflow for spectroscopic characterization.

Caption: Predicted ¹H NMR chemical shift regions.

Conclusion

The structural elucidation of this compound is a synergistic process that relies on the complementary nature of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides the predictive data and methodological framework necessary for researchers to confidently characterize this important chemical entity, ensuring the integrity and validity of their scientific endeavors.

References

-

Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295–301.

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PubMed Central. Retrieved from [Link]

-

Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1994). Infrared spectra of cyclopropanol and ethenol. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

-

Volkov, P. A., et al. (2020). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Retrieved from [Link]

-

PubMed. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:100845-90-7 | 1-(4-chlorophenyl)cyclopropane-1-carbaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Introduction to the NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. Retrieved from [Link]

-

MDPI. (2022). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. Retrieved from [Link]

-

MDPI. (2010). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. whitman.edu [whitman.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Antifungal Mechanism of 1-(4-Chlorophenyl)cyclopropan-1-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the antifungal compound 1-(4-Chlorophenyl)cyclopropan-1-ol. While direct mechanistic studies on this specific molecule are not extensively published, a robust hypothesis can be formulated based on its structural analogy to known fungicides and its demonstrated efficacy against phytopathogenic fungi. This document synthesizes the available evidence to propose that this compound likely functions as an inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. We will delve into the rationale behind this proposed mechanism, the supporting evidence from related compounds, and provide detailed experimental protocols for validation.

Introduction: The Emerging Role of Cyclopropane Scaffolds in Antifungal Research

The cyclopropane moiety is a recurring structural motif in a variety of biologically active compounds, conferring unique conformational rigidity and metabolic stability.[1][2] In the realm of antifungal drug discovery, derivatives of cyclopropane have shown considerable promise. The subject of this guide, this compound, has been identified as a fungistatic agent, particularly against plant pathogens such as Botrytis cinerea.[3] Its chemical architecture, featuring a chlorophenyl group and a cyclopropyl methanol core, bears a significant resemblance to established agricultural fungicides. This guide aims to provide a detailed exploration of its most probable molecular mechanism of action to facilitate further research and development.

Proposed Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The prevailing hypothesis is that this compound exerts its antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]

The Target Enzyme: Sterol 14α-Demethylase (CYP51)

The key regulatory step in the ergosterol biosynthesis pathway is the 14α-demethylation of lanosterol or eburicol, a reaction catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[5][6] This enzyme is the primary target for the widely used azole class of antifungal drugs.[1] Given that the structurally related compound, 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone, is a known intermediate in the synthesis of the triazole fungicide cyproconazole, it is highly plausible that this compound also targets CYP51.[7] Cyproconazole is a well-documented inhibitor of CYP51, and its mechanism involves the azole nitrogen binding to the heme iron in the enzyme's active site, preventing the demethylation of sterol precursors.[8][9][10] While this compound is not an azole, its core structure may allow it to fit into the active site of CYP51 and disrupt its function.

The proposed signaling pathway is illustrated in the diagram below:

Figure 1: Proposed mechanism of action of this compound via inhibition of CYP51 in the fungal ergosterol biosynthesis pathway.

Downstream Consequences of CYP51 Inhibition

Inhibition of CYP51 leads to a cascade of detrimental effects for the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, leading to its depletion in the cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates are toxic to the cell and disrupt membrane structure and function.[4]

-

Increased Membrane Permeability and Fragility: The altered sterol composition increases the permeability of the fungal cell membrane, leading to leakage of essential cellular contents and making the cell more susceptible to osmotic stress.

-

Impaired Fungal Growth: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound targets CYP51 and the ergosterol biosynthesis pathway, a series of well-established experimental protocols can be employed.

Quantifying Antifungal Activity

The initial step is to determine the potency of the compound against a panel of relevant fungal species, including known susceptible and resistant strains.

Experimental Protocol 1: Broth Microdilution for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

-

Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

-

Compound Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well to a final concentration of 0.5-2.5 x 10^5 spores/mL. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C for B. cinerea) for 48-72 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-